molecular formula C26H29ClFN3O3S B11473638 4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[3-(2-fluorophenyl)-2-phenylpropyl]benzamide CAS No. 924845-61-4

4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[3-(2-fluorophenyl)-2-phenylpropyl]benzamide

Cat. No.: B11473638
CAS No.: 924845-61-4
M. Wt: 518.0 g/mol
InChI Key: JFUMLPYKOWMQCL-UHFFFAOYSA-N
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Description

4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[3-(2-fluorophenyl)-2-phenylpropyl]benzamide is a complex organic compound with a unique structure that includes chloro, dimethylamino, dimethylsulfamoyl, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[3-(2-fluorophenyl)-2-phenylpropyl]benzamide typically involves multiple steps, including the introduction of various functional groups. The process may start with the preparation of the benzamide core, followed by the introduction of the chloro, dimethylamino, and dimethylsulfamoyl groups through specific reactions. Common reagents and conditions used in these reactions include chlorinating agents, dimethylamine, and sulfamoyl chloride under controlled temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[3-(2-fluorophenyl)-2-phenylpropyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and dimethylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Anti-Cancer Applications

Recent studies have highlighted the compound's potential as an anti-cancer agent. Research indicates that derivatives of benzamide compounds, similar to the one in focus, have demonstrated significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxic Activity

A study evaluating the anti-proliferative effects of related compounds found that certain benzamide derivatives exhibited high potency against ovarian and colon cancer cell lines. For instance, a derivative with a similar structure showed a GI50 value of 1.9 µM against pancreatic carcinoma cells (MIA PaCa-2), indicating strong anti-cancer activity .

CompoundCancer Cell LineGI50 Value (µM)
4jMIA PaCa-21.9
OtherA2780Not specified
OtherHCT-116Not specified

Anti-Microbial Activity

The compound has also been assessed for its antimicrobial properties. A study on related benzamide derivatives revealed their effectiveness against mycobacterial, bacterial, and fungal strains, showing comparable activity to established antibiotics like penicillin G and ciprofloxacin .

Case Study: In Vitro Screening

The in vitro screening of synthesized compounds indicated that many derivatives of benzamide showed promising antibacterial activity against various pathogens. The structure-activity relationship (SAR) analysis provided insights into how modifications to the benzamide scaffold influence biological activity.

Pathogen TypeCompound ClassActivity Level
MycobacterialBenzamide DerivativesHigh
BacterialBenzamide DerivativesComparable to standards
FungalBenzamide DerivativesComparable to standards

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of these compounds. The presence of specific functional groups can significantly alter the lipophilicity and overall biological activity of the compound. For instance, modifications to the dimethylsulfamoyl group can enhance solubility and target specificity.

Key Findings from SAR Studies

  • Dimethylamino Group : Enhances interaction with biological targets.
  • Sulfamoyl Moiety : Contributes to antimicrobial properties.
  • Chloro Substitution : Influences lipophilicity and permeability.

Mechanism of Action

The mechanism of action of 4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[3-(2-fluorophenyl)-2-phenylpropyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[3-(2-chlorophenyl)-2-phenylpropyl]benzamide
  • **4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[3-(2-bromophenyl)-2-phenylpropyl]benzamide

Uniqueness

Compared to similar compounds, 4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[3-(2-fluorophenyl)-2-phenylpropyl]benzamide may exhibit unique properties due to the presence of the fluorophenyl group, which can influence its reactivity, biological activity, and overall stability.

Biological Activity

4-Chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[3-(2-fluorophenyl)-2-phenylpropyl]benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in oncology and receptor modulation. This article provides a detailed overview of its biological activity, including mechanisms, efficacy, and relevant case studies.

  • Molecular Formula : C26H29ClFN3O3S
  • Molecular Weight : 518.0 g/mol
  • CAS Number : 924845-61-4

The compound's biological activity is primarily attributed to its interaction with various molecular targets, including:

  • Histone Deacetylases (HDACs) : It has been noted for its inhibitory effects on HDAC enzymes, which play a crucial role in cancer cell proliferation and survival. Inhibition of HDACs can lead to increased acetylation of histones, resulting in altered gene expression associated with tumor suppression .
  • Receptor Modulation : The compound may also exhibit modulatory effects on certain receptors, contributing to its therapeutic potential in inflammatory and autoimmune conditions .

Antitumor Activity

Recent studies have demonstrated the compound's potential as an antitumor agent. For instance:

  • In vitro assays revealed significant antiproliferative effects against various cancer cell lines, with IC50 values indicating potent activity. One study reported an IC50 of 1.30 μM against HepG2 liver cancer cells, showcasing its effectiveness compared to standard treatments .

Case Studies

  • HepG2 Cell Line Study :
    • Researchers evaluated the compound's effect on HepG2 cells, finding that it induced apoptosis and cell cycle arrest at the G2/M phase. This was associated with increased expression of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .
    • Tumor growth inhibition was observed in xenograft models, with a TGI of 48.89%, suggesting significant in vivo efficacy .
  • Receptor Activity :
    • The compound's ability to modulate CRTh2 receptors has been explored, indicating potential applications in treating asthma and allergic reactions by inhibiting Th2-mediated responses .

Comparative Analysis of Biological Activity

A comparison of the biological activity of this compound with other known compounds is summarized in the table below:

Compound NameTargetIC50 (μM)Mechanism
This compoundHDAC31.30HDAC inhibition
SAHA (Vorinostat)HDAC1/2/317.25HDAC inhibition
FNAHDAC30.095HDAC inhibition

Properties

CAS No.

924845-61-4

Molecular Formula

C26H29ClFN3O3S

Molecular Weight

518.0 g/mol

IUPAC Name

4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[3-(2-fluorophenyl)-2-phenylpropyl]benzamide

InChI

InChI=1S/C26H29ClFN3O3S/c1-30(2)24-16-22(27)25(35(33,34)31(3)4)15-21(24)26(32)29-17-20(18-10-6-5-7-11-18)14-19-12-8-9-13-23(19)28/h5-13,15-16,20H,14,17H2,1-4H3,(H,29,32)

InChI Key

JFUMLPYKOWMQCL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1C(=O)NCC(CC2=CC=CC=C2F)C3=CC=CC=C3)S(=O)(=O)N(C)C)Cl

Origin of Product

United States

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